N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide is a synthetic small molecule characterized by a tetrahydroquinolinone core substituted with an isopentyl group at the N1 position and a 2,4-dimethoxybenzenesulfonamide moiety at the C6 position. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding via the carbonyl group .
Properties
IUPAC Name |
2,4-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15(2)11-12-24-19-8-6-17(13-16(19)5-10-22(24)25)23-30(26,27)21-9-7-18(28-3)14-20(21)29-4/h6-9,13-15,23H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEJTIBKBDCFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that features a tetrahydroquinoline core and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It consists of:
- Tetrahydroquinoline moiety : Known for various pharmacological activities.
- Sulfonamide group : Traditionally associated with antibacterial properties.
Antimicrobial Properties
Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial activity. This compound has been evaluated for its ability to inhibit bacterial growth. Preliminary studies suggest that it may effectively target various bacterial strains, including those resistant to conventional antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Cytotoxic Activity
The compound has shown potential cytotoxic effects against cancer cell lines. In vitro studies demonstrate that it induces apoptosis in tumor cells similar to the effects observed with cisplatin.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Modulation : It could act on specific receptors to alter signaling pathways that regulate cell proliferation and apoptosis.
- Cell Cycle Arrest : Similar to cisplatin, it may induce cell cycle arrest at the S phase, leading to increased apoptosis in cancer cells.
Case Studies
A notable study investigated the effects of this compound on human cervical carcinoma cells (HeLa). The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. Additionally, flow cytometry analysis revealed significant cell cycle arrest at the S phase.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tetrahydroquinolinone derivatives, focusing on molecular features, synthesis, and inferred biological properties.
Structural and Functional Group Analysis
*Calculated based on formula.
Key Observations :
Substituent Flexibility: The N1 position varies significantly across analogs. The isopentyl group in the target compound balances lipophilicity and steric bulk, whereas dimethylaminoethyl (Compound 26) introduces basicity, which could influence solubility and cellular uptake .
C6 Modifications: The 2,4-dimethoxybenzenesulfonamide group (target compound and ) contrasts with carboximidamide (Compound 26) or fused heterocycles (Baxdrostat).
Chirality : Baxdrostat () and enantiomers of Compound 35 () highlight the role of stereochemistry in biological activity. The target compound’s lack of reported chiral centers may simplify synthesis but limit enantiomer-specific optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
